Methyl 3-{[ethyl(methyl)amino]methyl}benzoate
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Overview
Description
Methyl 3-{[ethyl(methyl)amino]methyl}benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized through the esterification of benzoic acid derivatives and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[ethyl(methyl)amino]methyl}benzoate typically involves the reaction of benzoic acid derivatives with alcohols in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes using benzoic acid and methanol. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The resulting ester is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[ethyl(methyl)amino]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride (DIBAH) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-{[ethyl(methyl)amino]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of methyl 3-{[ethyl(methyl)amino]methyl}benzoate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin . These interactions can lead to various biological effects, including potential therapeutic benefits.
Comparison with Similar Compounds
Methyl 3-{[ethyl(methyl)amino]methyl}benzoate can be compared with other similar compounds, such as:
Methyl benzoate: A simpler ester with similar chemical properties but lacking the amino group.
Ethyl benzoate: Another ester with similar uses in perfumes and flavoring agents.
PRL-8-53: A nootropic compound with a similar structure but different biological activities.
Conclusion
This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial production.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 3-[[ethyl(methyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-13(2)9-10-6-5-7-11(8-10)12(14)15-3/h5-8H,4,9H2,1-3H3 |
InChI Key |
YSYGYAQEWGVSNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
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